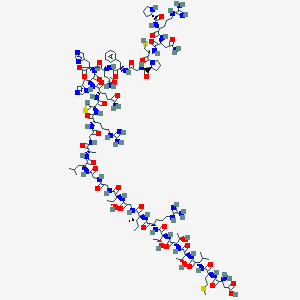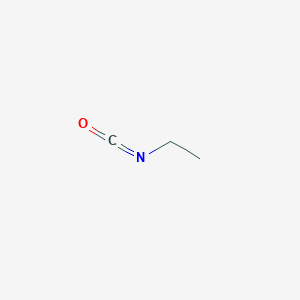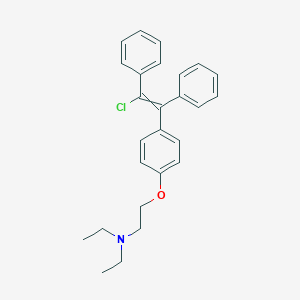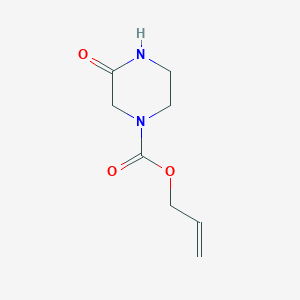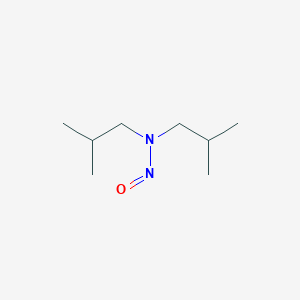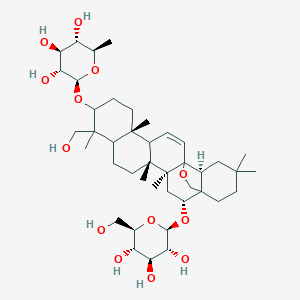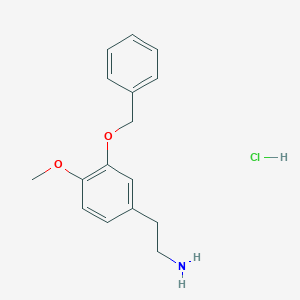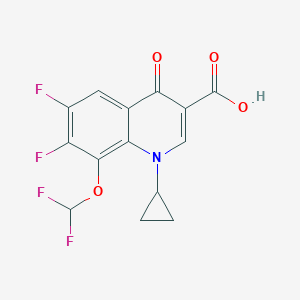
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as 2-Fluoro-3-(2-hydroxyethyl)pyridine and is a derivative of pyridine.
Wirkmechanismus
The mechanism of action of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been found to induce apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has anti-inflammatory effects by inhibiting the activity of COX-2. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been found to have anti-microbial properties against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol in lab experiments is its potential as a drug delivery system due to its ability to cross the blood-brain barrier. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for the study of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol. One direction is to further investigate its anti-inflammatory and anti-cancer properties and develop it as a potential therapeutic agent. Another direction is to study its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further studies are needed to understand its mechanism of action and optimize its use in therapeutic applications.
Synthesemethoden
The synthesis of 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol involves the reaction of 2-bromo-3-fluoropyridine with ethylene glycol in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol has been found to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
145005-31-8 |
|---|---|
Produktname |
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol |
Molekularformel |
C7H7F2NO |
Molekulargewicht |
159.13 g/mol |
IUPAC-Name |
2-fluoro-1-(2-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H7F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3,6,11H,4H2 |
InChI-Schlüssel |
LTPBAFGOGUNYDC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)F)C(CF)O |
Kanonische SMILES |
C1=CC(=C(N=C1)F)C(CF)O |
Synonyme |
3-Pyridinemethanol,2-fluoro-alpha-(fluoromethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




